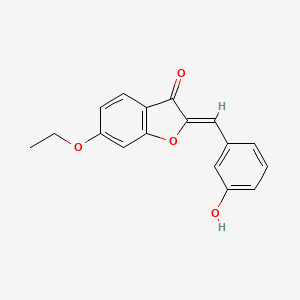

(2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one

Descripción general

Descripción

(2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a benzofuran core with an ethoxy group and a hydroxybenzylidene substituent, which may contribute to its unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-ethoxy-1-benzofuran-3(2H)-one with 3-hydroxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of 6-ethoxy-2-(3-oxobenzylidene)-1-benzofuran-3(2H)-one.

Reduction: Formation of 6-ethoxy-2-(3-hydroxybenzyl)-1-benzofuran-3(2H)-one.

Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antioxidant Properties

This compound has been shown to possess strong antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with aging and chronic diseases . The antioxidant mechanism is primarily attributed to its phenolic hydroxyl group, which donates electrons to neutralize free radicals .

Anti-inflammatory Effects

Studies have reported that this compound can inhibit inflammatory mediators such as nitric oxide and prostaglandins in macrophage models. This effect is particularly relevant for conditions like arthritis and other inflammatory diseases . The compound achieves this by downregulating pro-inflammatory cytokines and modulating NF-kB signaling pathways .

Cell Cycle Arrest

The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to inhibited proliferation. This is achieved through the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27, which prevent progression through the cell cycle .

Induction of Apoptosis

Through the activation of caspases and the mitochondrial pathway, this compound promotes apoptosis in tumor cells. The compound increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

Case Studies

Mecanismo De Acción

The mechanism of action of (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one may involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxybenzylidene moiety may play a crucial role in binding to these targets, while the benzofuran core provides structural stability. The exact pathways and molecular targets would depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

- (2Z)-6-methoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one

- (2Z)-6-ethoxy-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one

- (2Z)-6-ethoxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one

Uniqueness

(2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one is unique due to the specific positioning of the ethoxy and hydroxybenzylidene groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets.

Actividad Biológica

(2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

- Molecular Formula : C17H14O4

- Molecular Weight : 282.29 g/mol

- Structure : The compound features a benzofuran core with an ethoxy group at the 6-position and a hydroxybenzylidene moiety at the 2-position, contributing to its unique chemical reactivity and biological properties.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. The hydroxyl group in this compound is believed to enhance its ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Preliminary studies suggest that this compound may have notable anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, including those from breast and ovarian cancers. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against cancer cell lines, indicating potent cytotoxic activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| OVCAR-4 (Ovarian Cancer) | 12 |

| A2780 (Ovarian Cancer) | 11 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells revealed that it could significantly reduce the production of pro-inflammatory cytokines, suggesting a potential mechanism for treating inflammatory diseases .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Antioxidant Mechanism : The compound may neutralize reactive oxygen species (ROS) and modulate signaling pathways associated with oxidative stress.

- Apoptosis Induction : Its anticancer activity may involve the activation of apoptotic pathways, including caspase activation and downregulation of anti-apoptotic proteins .

Comparative Analysis with Related Compounds

Benzofuran derivatives often exhibit similar biological activities; however, variations in substituents can significantly influence their potency and selectivity. For instance:

| Compound | Activity | IC50 |

|---|---|---|

| (2Z)-6-hydroxy-2-(3-methoxybenzylidene) | Anticancer | 12 µM |

| (2Z)-6-hydroxy-2-(4-methoxybenzylidene) | Antioxidant | 15 µM |

| (2Z)-6-bromo-2-(3-hydroxybenzylidene) | Anti-inflammatory | 8 µM |

This table illustrates how slight modifications in chemical structure can lead to variations in biological activity.

Case Studies

Recent studies have highlighted the potential of benzofuran derivatives in drug development:

- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and tested against various cancer cell lines, revealing significant cytotoxic effects attributed to structural features similar to those in this compound .

- Inflammation Model : In a model of acute inflammation, compounds structurally related to this compound demonstrated a marked reduction in edema formation compared to controls, underscoring their therapeutic potential in inflammatory conditions .

Propiedades

IUPAC Name |

(2Z)-6-ethoxy-2-[(3-hydroxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-20-13-6-7-14-15(10-13)21-16(17(14)19)9-11-4-3-5-12(18)8-11/h3-10,18H,2H2,1H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNAIBGYEYQYRL-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)O)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.